Bz-Nle-Lys-Arg-Arg-AMC

Dengue virus NS2B-NS3 protease Catalytic efficiency

Standard fluorogenic substrates fail to detect low-abundance flavivirus protease activity due to poor catalytic efficiency. Bz-Nle-Lys-Arg-Arg-AMC (CAS 863975-32-0) solves this with proven >800-fold higher kcat/Km versus Boc-Gly-Arg-Arg-AMC on DEN4 NS2B-NS3. - Validated for Dengue, Yellow Fever (kcat=0.111 s⁻¹, Km=14.6 µM), and Zika - Reduces enzyme consumption by >800x; ideal for HTS and limited recombinant protein - Fluorescence detection at 360/460 nm; pre-validated protocols available

Molecular Formula C41H60N12O7
Molecular Weight 833.0 g/mol
Cat. No. B10783396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Nle-Lys-Arg-Arg-AMC
Molecular FormulaC41H60N12O7
Molecular Weight833.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C41H60N12O7/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48)/t29-,30-,31-,32-/m0/s1
InChIKeyOLWZMHHMCMSOQU-YDPTYEFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Nle-Lys-Arg-Arg-AMC Overview


Bz-Nle-Lys-Arg-Arg-AMC (CAS 863975-32-0) is a synthetic fluorogenic tetrapeptide substrate comprising a benzoyl-protected norleucine followed by Lys-Arg-Arg linked to 7-amino-4-methylcoumarin (AMC). It is designed for the quantitative detection of flavivirus serine protease activity, specifically cleaved by dengue virus (DENV) NS2B-NS3, yellow fever virus (YFV) NS3, and Zika virus (ZIKV) NS2B-NS3 proteases . The Norleucine (Nle) residue confers enhanced stability against non-specific degradation compared to methionine-containing analogs, while the Bz-Nle-Lys-Arg-Arg sequence optimizes recognition by viral proteases [1]. Upon enzymatic hydrolysis, AMC is liberated, yielding fluorescence measurable at excitation 340–360 nm and emission 440–460 nm [2].

Fluorogenic substrate for flavivirus NS2B-NS3 protease activity assays
AMC fluorophore detected at 360/460 nm on standard microplate readers
Norleucine at P4 supports peptide stability during long-term assays

Bz-Nle-Lys-Arg-Arg-AMC Substitution Risk


Within the class of dibasic cleavage site fluorogenic substrates, catalytic efficiency varies by orders of magnitude depending on N-terminal modifications and sequence context. Generic Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate, exhibits markedly lower catalytic turnover with flavivirus proteases compared to Bz-Nle-Lys-Arg-Arg-AMC . The Bz-Nle moiety confers differential recognition that cannot be replicated by simple Boc- or Z-protected RR-AMC substrates, nor by furin-optimized sequences such as Boc-RVRR-AMC which are engineered for mammalian proprotein convertases rather than viral proteases [1]. Substitution without verifying kinetic equivalence risks false negatives in inhibitor screening or inaccurate enzyme characterization. The quantitative evidence below establishes why this specific sequence architecture is non-interchangeable.

Catalytic efficiency on DENV NS3 protease may be orders of magnitude lower with generic dibasic substrates such as Boc-Gly-Arg-Arg-AMC, reducing assay sensitivity.
Sequence-specific S2–S4 pocket interactions can produce non-linear kinetic shifts, so even minor P2–P4 modifications may alter performance.
Multi-virus coverage may not transfer; common alternatives like Z-Gly-Gly-Arg-AMC target mammalian proteases and are not validated for flavivirus NS2B-NS3.

Bz-Nle-Lys-Arg-Arg-AMC vs. Alternative Substrates


Catalytic Efficiency on DEN4 NS3 Protease

Bz-Nle-Lys-Arg-Arg-AMC demonstrates >800-fold higher catalytic efficiency (kcat/Km) for dengue virus type 4 (DEN4) NS3 protease compared to Boc-Gly-Arg-Arg-AMC, a widely utilized reference substrate. This differential arises from the optimized Bz-Nle-Lys-Arg-Arg sequence, which enhances recognition by the viral protease active site .

Catalytic Efficiency
Head-to-head
kcat/Km >800× higher vs Boc-Gly-Arg-Arg-AMC
Supports assay sensitivity for DENV protease detection
Comparator: kcat 2.9 s⁻¹, Km 8.6 µM (DEN4 NS2B-NS3)
Dengue virus NS2B-NS3 protease Catalytic efficiency kcat/Km Flavivirus

YFV NS3 Protease Kinetic Parameters

For yellow fever virus (YFV) NS3 protease, Bz-Nle-Lys-Arg-Arg-AMC yields a kcat of 0.111 s⁻¹ and Km of 14.6 μM. These values establish a defined kinetic baseline for inhibitor studies and enzyme characterization, contrasting with furin-optimized substrates such as Boc-RVRR-AMC, which report kcat/Km ~4×10³ M⁻¹s⁻¹ for mammalian furin but exhibit no documented activity with YFV NS3 protease [1].

YFV NS3 Kinetics
Reported
kcat 0.111 s⁻¹, Km 14.6 µM
Baseline kinetic reference for assay design
No direct comparator data available
Yellow fever virus NS3 protease Enzyme kinetics kcat Km

Validated Dengue Protease Inhibition Assays

Bz-Nle-Lys-Arg-Arg-AMC has been validated as a substrate for Zika virus (ZIKV) NS2B-NS3 protease in multiple inhibitor discovery campaigns. In one study, screening using this substrate identified inhibitors with IC50 values of 250 nM (unlinked NS2B-NS3 construct) and 620 nM (linked construct) against ZIKV protease [1]. In contrast, the common furin substrate Boc-RVRR-AMC is not recognized by ZIKV NS2B-NS3 protease, rendering it unsuitable for Zika antiviral discovery workflows.

Validated Assays
Reported
Used in multiple BindingDB DENV2 NS2B-NS3 inhibition assays
Pre-validated conditions reduce method development time
125 nM enzyme, 20 µM substrate, pH 8.5
Zika virus NS2B-NS3 protease Inhibitor screening IC50 Antiviral

Microplate Reader Compatibility

Bz-Nle-Lys-Arg-Arg-AMC serves as the reference substrate for quantifying inhibitor potency against dengue virus serotype 2 (DENV2) NS2B-NS3 protease. In a curated ChEMBL dataset, two distinct inhibitor chemotypes yielded IC50 values of 24 μM (2.40×10⁴ nM) and 52.7 μM (5.27×10⁴ nM) when assayed with this substrate [1]. This establishes the substrate's utility for comparative inhibitor benchmarking across independent laboratories.

AMC Detection
Class-level
Ex/Em 360/460 nm standard AMC fluorophore
Standard filter sets avoid specialized equipment needs
Compatible with common fluorescence plate readers
Dengue virus serotype 2 NS2B-NS3 protease IC50 Inhibitor potency

Bz-Nle-Lys-Arg-Arg-AMC Use Cases


Dengue NS2B-NS3 Inhibitor Screening

Bz-Nle-Lys-Arg-Arg-AMC is the preferred substrate for HTS campaigns targeting dengue virus NS2B-NS3 protease due to its >800-fold higher catalytic efficiency versus Boc-Gly-Arg-Arg-AMC . This enhanced sensitivity reduces substrate consumption, lowers per-well costs, and improves Z'-factor robustness in 384- and 1536-well formats.

Cross-Flavivirus Protease Profiling

The published kinetic constants (kcat = 0.111 s⁻¹, Km = 14.6 μM) for YFV NS3 protease [1] enable direct calculation of inhibition modality (competitive, non-competitive, uncompetitive) without requiring preliminary substrate optimization. This accelerates structure-activity relationship (SAR) analysis and supports IND-enabling enzymology studies.

Academic & Government Virology Research

For laboratories establishing Zika virus protease assays, Bz-Nle-Lys-Arg-Arg-AMC provides a pre-validated substrate that avoids the false-negative results observed with furin-optimized alternatives like Boc-RVRR-AMC [2]. The substrate has demonstrated utility in identifying inhibitors with sub-micromolar IC50 values against ZIKV NS2B-NS3 protease.

Low-Abundance Protease Assay Development

Bz-Nle-Lys-Arg-Arg-AMC is uniquely positioned for cross-virus protease activity comparisons, having been validated against DENV (serotypes 2 and 4), YFV, and ZIKV NS2B-NS3/NS3 proteases. This enables side-by-side selectivity profiling of broad-spectrum antiviral candidates against multiple flavivirus targets using a single substrate platform .

Application
Selection Property
Validation Focus
Flavivirus NS2B-NS3 inhibitor screening
High catalytic efficiency on DENV proteases
Assay sensitivity and enzyme consumption
Cross-flavivirus protease profiling
Multi-virus substrate coverage (DENV, YFV, ZIKV)
Cross-reactivity verification
Academic virology research
Pre-validated public assay protocols
Inter-laboratory reproducibility
Low-abundance protease assays
High catalytic efficiency at low enzyme levels
Limit of detection extension

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